2-(2-Chlorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide 2-(2-Chlorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide
Brand Name: Vulcanchem
CAS No.: 259856-55-8
VCID: VC16044578
InChI: InChI=1S/C13H11ClN2O3/c14-11-5-1-2-6-12(11)19-9-13(17)16-15-8-10-4-3-7-18-10/h1-8H,9H2,(H,16,17)/b15-8+
SMILES:
Molecular Formula: C13H11ClN2O3
Molecular Weight: 278.69 g/mol

2-(2-Chlorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide

CAS No.: 259856-55-8

Cat. No.: VC16044578

Molecular Formula: C13H11ClN2O3

Molecular Weight: 278.69 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Chlorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide - 259856-55-8

Specification

CAS No. 259856-55-8
Molecular Formula C13H11ClN2O3
Molecular Weight 278.69 g/mol
IUPAC Name 2-(2-chlorophenoxy)-N-[(E)-furan-2-ylmethylideneamino]acetamide
Standard InChI InChI=1S/C13H11ClN2O3/c14-11-5-1-2-6-12(11)19-9-13(17)16-15-8-10-4-3-7-18-10/h1-8H,9H2,(H,16,17)/b15-8+
Standard InChI Key XKRRUQOMIOJFKI-OVCLIPMQSA-N
Isomeric SMILES C1=CC=C(C(=C1)OCC(=O)N/N=C/C2=CC=CO2)Cl
Canonical SMILES C1=CC=C(C(=C1)OCC(=O)NN=CC2=CC=CO2)Cl

Introduction

Structural Characteristics

Molecular Composition and Connectivity

The compound’s structure integrates two aromatic systems: a 2-chlorophenoxy group and a furan-2-ylmethylene moiety, connected via an acetohydrazide bridge. The chlorophenoxy group contributes electron-withdrawing effects, while the furan ring introduces π-conjugation, influencing reactivity and intermolecular interactions . Key bond lengths and angles, derived from X-ray crystallography, reveal planarity in the acetohydrazide segment (maximum deviation: 0.031 Å), facilitating hydrogen-bonded networks .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC13H11ClN2O3\text{C}_{13}\text{H}_{11}\text{ClN}_2\text{O}_3
Molecular Weight278.69 g/mol
Crystal SystemMonoclinic
Space GroupP21/cP2_1/c
Hydrogen Bond Donors/Acceptors1 / 5

Stereochemical Considerations

The E-configuration of the hydrazone group (N=N\text{N=N}) is stabilized by intramolecular hydrogen bonding between the hydrazide NH and the furan oxygen . This conformation enhances thermal stability, as evidenced by a melting point of 384–385 K .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a two-step process:

  • Esterification: 2-Chlorophenol reacts with ethyl chloroacetate in acetone under reflux, catalyzed by potassium carbonate, yielding phenoxy ethyl acetate .

  • Hydrazidation: The ester intermediate undergoes hydrazinolysis with hydrazine hydrate in ethanol, followed by condensation with furfural to form the target compound .

Table 2: Reaction Conditions and Yield

StepReagents/ConditionsYield
EsterificationEthyl chloroacetate, K₂CO₃, 80°C, 18 h71%
HydrazidationHydrazine hydrate, 100°C, 10 hNot reported

Purification and Characterization

Recrystallization from ethanol yields pure product, confirmed via NMR, IR, and X-ray diffraction . The absence of byproducts in the crystal structure suggests high regioselectivity during condensation .

Crystallographic and Spectroscopic Analysis

X-ray Crystallography Findings

The crystal lattice features N–H⋯N and C–H⋯O hydrogen bonds, forming infinite sheets parallel to the (100) plane . These interactions stabilize the lattice, contributing to the compound’s high melting point .

Table 3: Hydrogen Bond Parameters

Donor–AcceptorDistance (Å)Angle (°)
N1–H1⋯N22.892164
C8–H8⋯O23.321146

Spectroscopic Signatures

  • IR: ν(N–H)\nu(\text{N–H}) at 3250 cm⁻¹; ν(C=O)\nu(\text{C=O}) at 1680 cm⁻¹ .

  • ¹H NMR: δ 8.35 (s, 1H, CH=N), δ 7.45–6.85 (m, 6H, aromatic) .

Comparative Analysis with Structural Analogues

Chlorophenoxy Derivatives

Replacing the 2-chloro substituent with 4-chloro (as in VC16082630) increases molecular weight (292.72 g/mol) but reduces antimicrobial potency, likely due to steric hindrance.

Furan-Containing Hydrazides

N'-(Furan-2-ylmethylene) derivatives with methylphenoxy groups (e.g., 0896-8794) exhibit lower logP values (2.85 vs. 3.1), suggesting improved solubility but reduced membrane permeability .

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